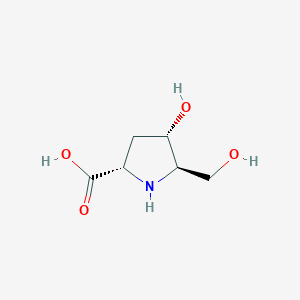![molecular formula C16H28N2O3 B12862283 tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-2-(methylcarbamoyl)-3-bicyclo[3.1.1]heptanyl]carbamate](/img/structure/B12862283.png)
tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-2-(methylcarbamoyl)-3-bicyclo[3.1.1]heptanyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-2-(methylcarbamoyl)-3-bicyclo[3.1.1]heptanyl]carbamate: is a complex organic compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-2-(methylcarbamoyl)-3-bicyclo[3.1.1]heptanyl]carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic ketone derivative. The reaction is often catalyzed by palladium and requires a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction mixture is typically subjected to purification steps such as recrystallization to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-2-(methylcarbamoyl)-3-bicyclo[3.1.1]heptanyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted carbamate derivatives with various functional groups replacing the original substituents.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-2-(methylcarbamoyl)-3-bicyclo[3.1.1]heptanyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its stability and reactivity make it suitable for use in various biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its ability to interact with specific molecular targets, which could lead to the development of new drugs .
Industry
In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-2-(methylcarbamoyl)-3-bicyclo[3.1.1]heptanyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the bicyclic structure.
tert-Butyl N-methylcarbamate: Another carbamate derivative with a different substituent pattern.
Uniqueness
The uniqueness of tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-2-(methylcarbamoyl)-3-bicyclo[3.1.1]heptanyl]carbamate lies in its bicyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it more versatile in various applications compared to simpler carbamate derivatives .
Propriétés
Formule moléculaire |
C16H28N2O3 |
|---|---|
Poids moléculaire |
296.40 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-2-(methylcarbamoyl)-3-bicyclo[3.1.1]heptanyl]carbamate |
InChI |
InChI=1S/C16H28N2O3/c1-15(2,3)21-14(20)18-11-8-9-7-10(16(9,4)5)12(11)13(19)17-6/h9-12H,7-8H2,1-6H3,(H,17,19)(H,18,20)/t9-,10-,11+,12-/m1/s1 |
Clé InChI |
CSCPRFJMYSWPHO-WISYIIOYSA-N |
SMILES isomérique |
CC1([C@@H]2C[C@@H]1[C@H]([C@H](C2)NC(=O)OC(C)(C)C)C(=O)NC)C |
SMILES canonique |
CC1(C2CC1C(C(C2)NC(=O)OC(C)(C)C)C(=O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



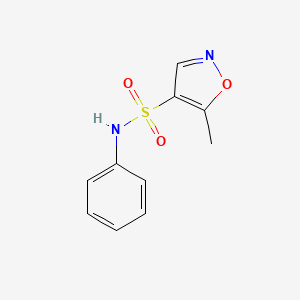
![2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862217.png)
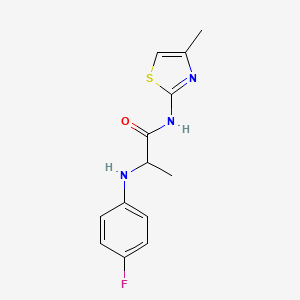
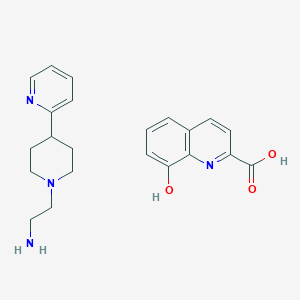
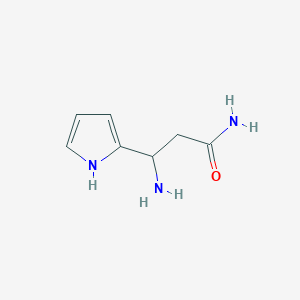
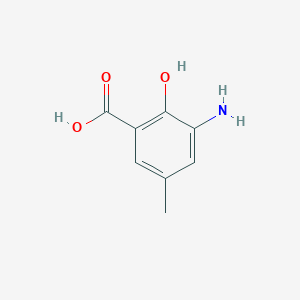
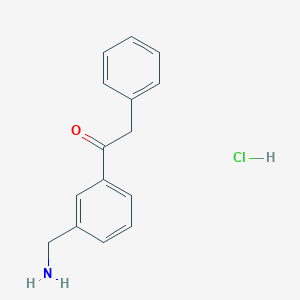
![4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-thienyl)butane-1,3-dione](/img/structure/B12862258.png)
![1'-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B12862265.png)
![2-Chloro-7-iodobenzo[d]oxazole](/img/structure/B12862266.png)
